molecular formula C16H14O5 B14341989 4-(2,4-Dimethoxybenzoyl)benzoic acid CAS No. 93012-65-8

4-(2,4-Dimethoxybenzoyl)benzoic acid

Cat. No.: B14341989
CAS No.: 93012-65-8
M. Wt: 286.28 g/mol
InChI Key: UQGVGCDGERBHCR-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, where the benzoyl group is substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxybenzoyl)benzoic acid typically involves the reaction of 2,4-dimethoxybenzoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2,4-Dimethoxybenzoyl chloride+Benzoic acidPyridine, Reflux4-(2,4-Dimethoxybenzoyl)benzoic acid\text{2,4-Dimethoxybenzoyl chloride} + \text{Benzoic acid} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 2,4-Dimethoxybenzoyl chloride+Benzoic acidPyridine, Reflux​4-(2,4-Dimethoxybenzoyl)benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: Formation of 4-(2,4-dimethoxyphenyl)benzyl alcohol.

    Substitution: Formation of derivatives with substituted functional groups at the methoxy positions.

Scientific Research Applications

4-(2,4-Dimethoxybenzoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and benzoyl moiety play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic acid: Similar structure but lacks the additional benzoyl group.

    4-(2,4-Dimethylbenzoyl)benzoic acid: Similar structure with methyl groups instead of methoxy groups.

    4-(2,4-Dihydroxybenzoyl)benzoic acid: Similar structure with hydroxyl groups instead of methoxy groups.

Uniqueness

4-(2,4-Dimethoxybenzoyl)benzoic acid is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

93012-65-8

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

4-(2,4-dimethoxybenzoyl)benzoic acid

InChI

InChI=1S/C16H14O5/c1-20-12-7-8-13(14(9-12)21-2)15(17)10-3-5-11(6-4-10)16(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

UQGVGCDGERBHCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

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